molecular formula C11H24O B14734618 1-Ethoxy-3-ethyl-5-methylhexane CAS No. 5470-87-1

1-Ethoxy-3-ethyl-5-methylhexane

Cat. No.: B14734618
CAS No.: 5470-87-1
M. Wt: 172.31 g/mol
InChI Key: CDYDTYULOVVWHC-UHFFFAOYSA-N
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Description

1-Ethoxy-3-ethyl-5-methylhexane is an organic compound belonging to the class of alkanes It is characterized by a branched structure with an ethoxy group attached to the first carbon, an ethyl group on the third carbon, and a methyl group on the fifth carbon of the hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethyl-5-methylhexane can be synthesized through several methods, including:

    Alkylation: The reaction of 1-ethoxyhexane with ethyl and methyl halides under basic conditions can yield this compound.

    Grignard Reaction: The reaction of ethylmagnesium bromide with 1-ethoxy-5-methylhexan-3-one followed by hydrolysis can produce the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-ethyl-5-methylhexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

    Oxidation: 1-ethoxy-3-ethyl-5-methylhexanol, 1-ethoxy-3-ethyl-5-methylhexanal, and 1-ethoxy-3-ethyl-5-methylhexanoic acid.

    Reduction: Ethylhexane derivatives.

    Substitution: Halogenated derivatives like 1-ethoxy-3-ethyl-5-methylhexyl chloride.

Scientific Research Applications

1-Ethoxy-3-ethyl-5-methylhexane has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and as a model compound in metabolic studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-ethyl-5-methylhexane involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Ethoxy-3-methylhexane
  • 1-Ethoxy-5-methylhexane
  • 3-Ethyl-5-methylhexane

Comparison: 1-Ethoxy-3-ethyl-5-methylhexane stands out due to its unique combination of functional groups and branching, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.

Properties

CAS No.

5470-87-1

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

1-ethoxy-3-ethyl-5-methylhexane

InChI

InChI=1S/C11H24O/c1-5-11(9-10(3)4)7-8-12-6-2/h10-11H,5-9H2,1-4H3

InChI Key

CDYDTYULOVVWHC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOCC)CC(C)C

Origin of Product

United States

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